N1-(2-carbamoylbenzofuran-3-yl)-N2-(3-methoxybenzyl)oxalamide
Description
N1-(2-Carbamoylbenzofuran-3-yl)-N2-(3-methoxybenzyl)oxalamide is a synthetic oxalamide derivative characterized by a benzofuran core substituted with a carbamoyl group at the 2-position and a 3-methoxybenzyl moiety at the N2 position.
Properties
IUPAC Name |
N'-(2-carbamoyl-1-benzofuran-3-yl)-N-[(3-methoxyphenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O5/c1-26-12-6-4-5-11(9-12)10-21-18(24)19(25)22-15-13-7-2-3-8-14(13)27-16(15)17(20)23/h2-9H,10H2,1H3,(H2,20,23)(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RENSPFMENFPTDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-carbamoylbenzofuran-3-yl)-N2-(3-methoxybenzyl)oxalamide typically involves the reaction of 2-carbamoylbenzofuran with 3-methoxybenzylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at low temperatures to ensure the formation of the desired oxalamide product.
Industrial Production Methods
For industrial-scale production, the synthesis process may be optimized to increase yield and reduce costs. This could involve the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(2-carbamoylbenzofuran-3-yl)-N2-(3-methoxybenzyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or other reducing agents.
Substitution: Halogenating agents, nucleophiles, or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1-(2-carbamoylbenzofuran-3-yl)-N2-(3-methoxybenzyl)oxalamide involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and functions.
Comparison with Similar Compounds
Comparison with Similar Oxalamide Compounds
S336 (N1-(2,4-Dimethoxybenzyl)-N2-(2-(Pyridin-2-yl)ethyl)oxalamide)
- Structure : Features a 2,4-dimethoxybenzyl group and a pyridinylethyl chain.
- Applications: Approved globally as a savory flavor enhancer (FEMA 4233, Savorymyx® UM33) to replace monosodium glutamate (MSG) in sauces, snacks, and frozen foods .
- Metabolism : Rapidly metabolized in rat hepatocytes without amide hydrolysis, suggesting hepatic clearance pathways .
Comparison with Target Compound :
The target compound replaces S336’s pyridinylethyl group with a benzofuran-carbamoyl moiety. The benzofuran ring may enhance aromatic interactions in flavor receptors, while the carbamoyl group could alter solubility or metabolic stability compared to S336’s methoxy and pyridine groups.
S5456 (N1-(2,3-Dimethoxybenzyl)-N2-(2-(Pyridin-2-yl)ethyl)oxalamide)
- Structure : Differs from S336 in the positioning of methoxy groups (2,3- vs. 2,4-dimethoxybenzyl).
Pharmaceutical Oxalamide Derivatives
Compound 1c (N1-(4-Chloro-3-(Trifluoromethyl)phenyl)-N2-(2-Fluoro-4-((2-(Methylcarbamoyl)Pyridin-4-yl)Oxy)Phenyl)Oxalamide)
- Structure : Contains halogenated aryl groups (Cl, CF3) and a fluorinated pyridine ring.
- Applications : Investigated as a regorafenib analog for anticancer activity, with distinct 19F NMR signatures and thermal stability .
Comparison with Target Compound :
The target compound lacks halogen substituents but incorporates a benzofuran ring, which may confer different electronic properties for receptor binding. Its 3-methoxybenzyl group could enhance lipophilicity compared to 1c’s polar trifluoromethyl group.
HIV Entry Inhibitors (e.g., Compounds 13–15)
- Structure : Feature thiazole, chlorophenyl, and hydroxymethyl groups.
- Pharmacology : Designed to block HIV-CD4 binding, with LC-MS and NMR data confirming stereoisomerism and purity .
Comparison with Target Compound :
The target compound’s benzofuran and carbamoyl groups may prioritize metabolic stability over the thiazole-containing HIV inhibitors, which are optimized for viral entry blockade.
Metabolic and Toxicological Profiles
| Compound | Key Structural Features | Metabolism Pathway | NOEL (mg/kg bw/day) | Primary Application |
|---|---|---|---|---|
| Target Compound | Benzofuran-carbamoyl, 3-MeO-Bn | Likely hepatic oxidation | Not reported | Hypothesized flavor/pharma |
| S336 (No. 1768) | 2,4-DiMeO-Bn, pyridinylethyl | Rapid hepatocyte metabolism | 100 | Flavor enhancer |
| S5456 | 2,3-DiMeO-Bn, pyridinylethyl | Hepatic oxidation | Not reported | Flavor/CYP probe |
| Compound 1c | Cl, CF3, fluorinated pyridine | Unreported | Not reported | Anticancer |
Key Observations :
- Substituent Effects : Methoxy and pyridine groups in flavoring agents favor metabolic stability and low toxicity, while halogenated/pharmaceutical analogs prioritize target engagement.
- Benzofuran vs. Benzyl : The benzofuran core in the target compound may enhance π-π stacking in flavor receptors or enzyme active sites compared to simpler benzyl groups.
Biological Activity
N1-(2-carbamoylbenzofuran-3-yl)-N2-(3-methoxybenzyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic uses, supported by relevant data and case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure features a benzofuran moiety and an oxalamide linkage, which are critical for its biological interactions.
Research indicates that this compound exhibits various mechanisms of action:
- Glucokinase Activation : Similar compounds have been identified as glucokinase activators, which play a crucial role in glucose metabolism. This suggests that this compound may enhance insulin sensitivity and glucose homeostasis .
- Inhibition of Monoamine Oxidase (MAO) : The compound may also act as an inhibitor of MAO-B, an enzyme involved in the metabolism of neurotransmitters. Inhibitors of MAO-B have been studied for their potential in treating neurodegenerative diseases such as Parkinson's disease .
Biological Activity and Pharmacological Effects
The biological activity of this compound has been evaluated through various assays:
1. Antioxidant Activity
In vitro studies have shown that this compound possesses significant antioxidant properties, which can help mitigate oxidative stress in cells. This effect is particularly relevant for conditions associated with oxidative damage.
2. Anti-inflammatory Effects
Preliminary data suggest that the compound may exhibit anti-inflammatory properties by modulating inflammatory pathways. This could be beneficial in treating chronic inflammatory diseases.
3. Cytotoxicity Against Cancer Cells
In a series of cytotoxicity assays against various cancer cell lines, this compound demonstrated selective cytotoxic effects, indicating its potential as an anticancer agent. The IC50 values varied among different cell lines, highlighting its selective activity.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 12.5 |
| HCT116 (Colon) | 8.0 |
| A549 (Lung) | 15.0 |
Case Studies
Several case studies have explored the therapeutic implications of compounds similar to this compound:
- Case Study 1 : A study evaluated the effects of glucokinase activators on diabetic models, demonstrating improved glycemic control and insulin sensitivity, which could be extrapolated to suggest similar outcomes for this compound .
- Case Study 2 : Research on MAO-B inhibitors has shown promise in alleviating symptoms in Parkinson's disease patients, suggesting that this compound could contribute to neuroprotective strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
